MAO-B Selectivity Profile of 8-Fluoroisoquinolin-5-ol vs. MAO-A
In a fluorescence-based assay measuring the inhibition of kynuramine conversion, 8-fluoroisoquinolin-5-ol demonstrated a significant selectivity window, exhibiting potent inhibition of MAO-B (IC₅₀ = 1.13 µM) while being essentially inactive against MAO-A (IC₅₀ > 100 µM) [1]. This >88-fold selectivity for MAO-B over MAO-A is a critical differentiator for applications targeting neurological disorders where MAO-B inhibition is desired without the side effects associated with MAO-A inhibition.
| Evidence Dimension | Enzyme Inhibition Selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 1.13 µM; MAO-A IC₅₀ > 100 µM |
| Comparator Or Baseline | MAO-A (Human) |
| Quantified Difference | >88-fold selectivity for MAO-B over MAO-A |
| Conditions | Fluorescence assay monitoring kynuramine conversion to 4-hydroxyquinoline after 20 minutes (BindingDB assay). |
Why This Matters
Procuring this specific compound is essential for projects focused on selective MAO-B inhibition, as its selectivity profile distinguishes it from non-selective or MAO-A-preferring isoquinoline analogs.
- [1] BindingDB. (2026). BDBM50401981 (CHEMBL1575961) - 8-Fluoroisoquinolin-5-ol. Affinity Data: MAO-A and MAO-B IC₅₀. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981&google=BDBM50401981 View Source
